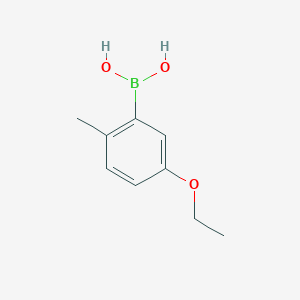
5-乙氧基-2-甲基苯基硼酸
描述
(5-Ethoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with an ethoxy group at the 5-position and a methyl group at the 2-position. This compound is of interest due to its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
科学研究应用
(5-Ethoxy-2-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for boron-containing drugs.
Material Science: It is used in the development of advanced materials, including polymers and optoelectronic devices.
Biological Applications: The compound is investigated for its potential use in biological labeling and as a sensor for detecting various biomolecules.
作用机制
Target of Action
The primary target of 5-ethoxy-2-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 5-ethoxy-2-methylphenylboronic acid involves its interaction with the Suzuki–Miyaura cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 5-ethoxy-2-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
The result of the action of 5-ethoxy-2-methylphenylboronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Action Environment
The action of 5-ethoxy-2-methylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents. For example, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction is generally performed under mild conditions, which contributes to its environmental benignity .
生化分析
Biochemical Properties
(5-Ethoxy-2-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, thereby inhibiting their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, (5-Ethoxy-2-methylphenyl)boronic acid can interact with other biomolecules such as proteins and nucleic acids, forming complexes that can be studied for various biochemical applications .
Cellular Effects
The effects of (5-Ethoxy-2-methylphenyl)boronic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of specific enzymes and proteins. For instance, its interaction with serine proteases can lead to altered proteolytic activity, impacting cell signaling and gene expression. Furthermore, (5-Ethoxy-2-methylphenyl)boronic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, (5-Ethoxy-2-methylphenyl)boronic acid exerts its effects through covalent binding interactions with biomolecules. The boronic acid moiety forms reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where (5-Ethoxy-2-methylphenyl)boronic acid can serve as a potent inhibitor. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Ethoxy-2-methylphenyl)boronic acid can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, (5-Ethoxy-2-methylphenyl)boronic acid may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity, with potential implications for cellular function and viability .
Dosage Effects in Animal Models
The effects of (5-Ethoxy-2-methylphenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (5-Ethoxy-2-methylphenyl)boronic acid may exhibit toxic effects, including cellular damage and impaired organ function. Studies have identified threshold doses beyond which adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
(5-Ethoxy-2-methylphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can influence the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting metabolic flux and the levels of key metabolites. Additionally, (5-Ethoxy-2-methylphenyl)boronic acid can interact with cofactors such as NADH and ATP, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, (5-Ethoxy-2-methylphenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of (5-Ethoxy-2-methylphenyl)boronic acid are influenced by factors such as tissue permeability, binding affinity, and the presence of competing molecules .
Subcellular Localization
The subcellular localization of (5-Ethoxy-2-methylphenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, (5-Ethoxy-2-methylphenyl)boronic acid may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2-methylphenyl)boronic acid typically involves the reaction of 5-ethoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 5-ethoxy-2-methylphenyl magnesium bromide, trimethyl borate, water.
Solvents: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C, to ensure the stability of the Grignard reagent.
Hydrolysis: The reaction mixture is then hydrolyzed with water to yield the boronic acid.
Industrial Production Methods
Industrial production of (5-Ethoxy-2-methylphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
(5-Ethoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the boronic acid can yield the corresponding borane or boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water), temperature (80-100°C).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., methanol, water), temperature (room temperature to 50°C).
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., THF, ethanol), temperature (0-25°C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Borane or boronate esters.
相似化合物的比较
Similar Compounds
- (5-Methoxy-2-methylphenyl)boronic acid
- (5-Ethoxy-2-chlorophenyl)boronic acid
- (5-Ethoxy-2-fluorophenyl)boronic acid
Uniqueness
(5-Ethoxy-2-methylphenyl)boronic acid is unique due to the presence of both an ethoxy and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
(5-ethoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHKBZNYZCGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


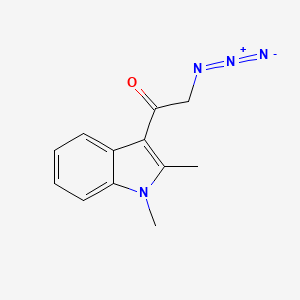

![tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate](/img/structure/B1446269.png)
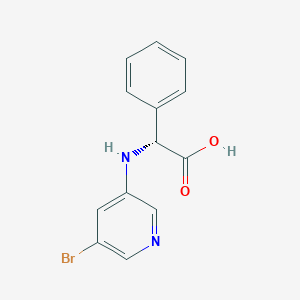
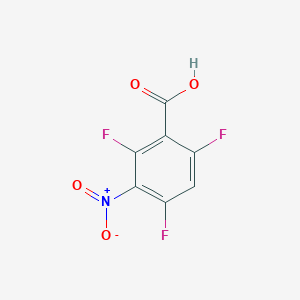
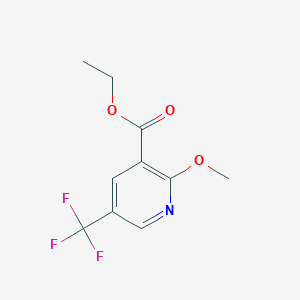

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)
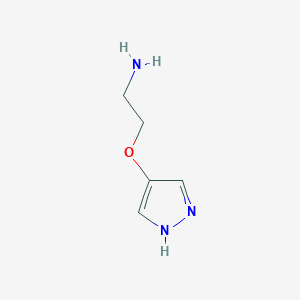



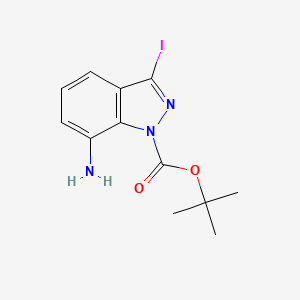
![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)
